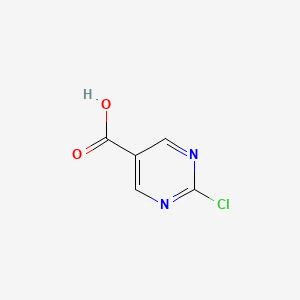

2-Chloropyrimidine-5-carboxylic acid

Beschreibung

The exact mass of the compound 2-chloropyrimidine-5-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloropyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCXUPKLVVSJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454936 | |

| Record name | 2-chloropyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374068-01-6 | |

| Record name | 2-chloropyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloropyrimidine-5-carboxylic acid, a key building block in pharmaceutical and chemical synthesis. This document details its chemical identity, physical and chemical properties, experimental protocols for their determination, reactivity, and applications, presented in a clear and accessible format for scientific professionals.

Chemical Identity

2-Chloropyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 5-position.[1] Its unique structure makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules.[2][3]

| Identifier | Value |

| IUPAC Name | 2-chloropyrimidine-5-carboxylic acid |

| CAS Number | 374068-01-6[1][2] |

| Molecular Formula | C₅H₃ClN₂O₂[1][2] |

| Molecular Weight | 158.54 g/mol [1][2] |

| SMILES | C1=C(C=NC(=N1)Cl)C(=O)O[1] |

| InChI | InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)[1][3] |

| InChI Key | DUCXUPKLVVSJKA-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physicochemical properties of 2-Chloropyrimidine-5-carboxylic acid are crucial for its handling, reaction optimization, and application in various synthetic pathways. A summary of these properties is presented below.

| Property | Value |

| Appearance | White to off-white powder or crystalline powder[2][3] |

| Melting Point | 125.0-131 °C[1][2][3] |

| Boiling Point | 411.4±18.0 °C at 760 mmHg (Predicted)[2][3] |

| Density | 1.58 - 1.65 g/cm³ (Predicted)[1][2][3] |

| pKa | 2.51±0.10 (Predicted)[2][3] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like DMSO and DMF; moderately soluble in alcohols; sparingly soluble in nonpolar solvents.[1] |

| Vapor Pressure | 0 mmHg at 25°C[2] |

| Refractive Index | 1.598 (Predicted)[2] |

| Flash Point | 202.612 °C[2] |

Experimental Protocols

The determination of the physicochemical properties of organic compounds like 2-Chloropyrimidine-5-carboxylic acid involves a range of standard laboratory techniques.

3.1. Melting Point Determination

The melting point is a key indicator of a compound's purity and is determined using a melting point apparatus.[4]

-

Apparatus: Capillary melting point apparatus (e.g., Vernier Melt Station).[4]

-

Procedure:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[4]

-

3.2. Boiling Point Determination

The boiling point is determined by simple distillation, which is also a method for purifying liquids.[4]

-

Apparatus: Simple distillation setup including a round-bottom flask, heating mantle, condenser, and thermometer.[4]

-

Procedure:

-

The compound is placed in the round-bottom flask.

-

The liquid is heated to its boiling point.

-

The vapor travels up into the condenser, where it is cooled and condenses back into a liquid.

-

The temperature of the vapor is measured with a thermometer, and the stable temperature reading during distillation is recorded as the boiling point.[4]

-

3.3. Solubility Determination

Solubility is qualitatively assessed by observing the dissolution of the solute in a given solvent.

-

Procedure:

-

A small amount of 2-Chloropyrimidine-5-carboxylic acid is added to a test tube containing a specific solvent (e.g., water, ethanol, DMSO).

-

The mixture is agitated to promote dissolution.

-

The solubility is observed and categorized as soluble, partially soluble, or insoluble.

-

3.4. pKa Determination

The acid dissociation constant (pKa) can be determined experimentally through titration or computationally.

-

Potentiometric Titration Procedure:

-

A known concentration of the acidic compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

A standardized solution of a strong base (e.g., NaOH) is gradually added using a burette.

-

The pH of the solution is monitored using a pH meter after each addition of the base.

-

A titration curve (pH vs. volume of base added) is plotted.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Reactivity and Stability

2-Chloropyrimidine-5-carboxylic acid possesses two primary reactive sites: the chlorine atom on the pyrimidine ring and the carboxylic acid group.

-

Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it a valuable handle for introducing various functional groups onto the pyrimidine ring.[1]

-

Esterification and Amidation: The carboxylic acid group can undergo standard reactions such as esterification with alcohols and amidation with amines to form the corresponding esters and amides.[1]

-

Stability: The compound is stable under recommended storage conditions, which are typically in an inert atmosphere (nitrogen or argon) at 2-8°C.[2][3][5] It should be protected from moisture.[5]

-

Incompatible Materials: It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[5]

Applications

The reactivity of 2-Chloropyrimidine-5-carboxylic acid makes it a valuable intermediate in several fields:

-

Pharmaceuticals: It serves as a crucial building block in the synthesis of various therapeutic agents.[2][3][6] For instance, it is used in the preparation of TRPV4 antagonists for the treatment of pain.[3][6]

-

Agrochemicals: It is utilized in the formulation of herbicides and fungicides.[1]

-

Material Science: Its reactive functional groups allow it to be used as a precursor for polymers and other advanced materials.[1]

Visualizations

The following diagrams illustrate key aspects of the synthesis, reactivity, and analysis of 2-Chloropyrimidine-5-carboxylic acid.

Caption: A generalized synthetic workflow for 2-Chloropyrimidine-5-carboxylic acid.

Caption: Key reactions of 2-Chloropyrimidine-5-carboxylic acid.

Caption: A typical analytical workflow for the characterization of the compound.

References

- 1. Buy 2-chloropyrimidine-5-carboxylic Acid | 374068-01-6 [smolecule.com]

- 2. Cas 374068-01-6,2-Chloropyrimidine-5-carboxylic acid | lookchem [lookchem.com]

- 3. 2-Chloropyrimidine-5-carboxylic acid CAS#: 374068-01-6 [amp.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. capotchem.com [capotchem.com]

- 6. 2-Chloropyrimidine-5-carboxylic acid | 374068-01-6 [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloropyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Chloropyrimidine-5-carboxylic acid. Due to the limited availability of specific, experimentally-derived spectral data in publicly accessible literature, this guide presents predicted chemical shifts and coupling constants based on established principles of NMR spectroscopy and typical values for analogous chemical structures. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for this and similar compounds.

Introduction to 2-Chloropyrimidine-5-carboxylic acid

2-Chloropyrimidine-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure incorporates a pyrimidine (B1678525) ring, a versatile scaffold in many biologically active molecules, substituted with a chloro group and a carboxylic acid. Understanding the precise chemical structure and purity of this compound is critical for its application, and NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the expected proton (¹H) and carbon-13 (¹³C) NMR spectral features of this molecule.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-Chloropyrimidine-5-carboxylic acid. These predictions are based on the analysis of substituent effects on the pyrimidine ring and known chemical shift ranges for carboxylic acids.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 2-Chloropyrimidine-5-carboxylic acid is expected to be relatively simple, showing signals for the two protons on the pyrimidine ring and the carboxylic acid proton.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-4/H-6 | 9.0 - 9.3 | Singlet | N/A | These protons are chemically equivalent in some solvents or may appear as two distinct singlets or an AX system depending on the solvent and pH. They are significantly deshielded due to the adjacent electronegative nitrogen atoms and the electron-withdrawing carboxylic acid and chloro groups. |

| -COOH | 12.0 - 14.0 | Broad Singlet | N/A | The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal and may exchange with D₂O. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 160 - 165 | The carbon atom bonded to the chlorine and two nitrogen atoms is expected to be significantly deshielded. |

| C-4/C-6 | 155 - 160 | These equivalent carbons are deshielded by the adjacent nitrogen atoms. |

| C-5 | 120 - 125 | The carbon atom attached to the carboxylic acid group. |

| -COOH | 165 - 175 | The carbonyl carbon of the carboxylic acid typically appears in this downfield region.[1] |

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 2-Chloropyrimidine-5-carboxylic acid.

Sample Preparation

-

Solvent Selection: A suitable deuterated solvent must be chosen in which the analyte is soluble. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a good choice as it can dissolve the compound and its residual water peak does not significantly overlap with expected analyte signals. Other potential solvents include Methanol-d₄ or, if the compound is sufficiently soluble, Chloroform-d (CDCl₃).

-

Concentration: For a standard ¹H NMR spectrum, dissolve 5-10 mg of 2-Chloropyrimidine-5-carboxylic acid in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (0.03% v/v). However, the residual solvent peak is often used as a secondary reference.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Tuning and Matching: The probe should be tuned and matched to the resonance frequency of the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the expected through-bond correlations that can be observed in 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Molecular structure of 2-Chloropyrimidine-5-carboxylic acid.

Caption: Predicted HMBC correlations for 2-Chloropyrimidine-5-carboxylic acid.

Conclusion

References

Spectroscopic Analysis of 2-Chloropyrimidine-5-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for 2-Chloropyrimidine-5-carboxylic acid. It includes representative data, detailed experimental protocols, and visualizations of the analytical workflow and molecular fragmentation to support research and drug development activities.

Core Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of 2-Chloropyrimidine-5-carboxylic acid.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (from Carboxylic Acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| 1760-1690 | Strong | C=O stretch (from Carboxylic Acid) |

| ~1600, ~1500 | Medium-Weak | C=C and C=N stretches (Pyrimidine Ring) |

| 1320-1210 | Medium | C-O stretch (from Carboxylic Acid) |

| ~800 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data

Molecular Weight: 158.54 g/mol

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 158/160 | ~3:1 | [M]⁺ (Molecular Ion with Cl isotopes) |

| 141/143 | Moderate | [M-OH]⁺ |

| 113/115 | Moderate | [M-COOH]⁺ |

| 78 | Low | [C₄H₂N₂]⁺ |

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-Chloropyrimidine-5-carboxylic acid by measuring the absorption of infrared radiation.

Methodology: The solid sample is analyzed using the thin solid film method.

-

Sample Preparation: A small amount of 2-Chloropyrimidine-5-carboxylic acid (approximately 50 mg) is dissolved in a few drops of a volatile organic solvent, such as methylene (B1212753) chloride or acetone.

-

Film Deposition: A drop of this solution is carefully applied to the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Background Spectrum: A background spectrum of the clean, empty salt plate is collected to account for any atmospheric and instrumental interferences.

-

Sample Analysis: The salt plate with the sample film is placed in the spectrometer's sample holder.

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of the compound.

Electron Impact Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and structural information of 2-Chloropyrimidine-5-carboxylic acid by analyzing its fragmentation pattern upon ionization.

Methodology: The analysis is performed using an electron impact (EI) ionization source coupled with a mass analyzer.

-

Sample Introduction: The solid sample is introduced into the ion source, where it is vaporized by heating under a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the electron impact causes the molecular ions to fragment into smaller, characteristic charged species.

-

Acceleration: The resulting ions are accelerated by an electric field into the mass analyzer.

-

Mass Separation: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Spectrum Generation: The data is compiled into a mass spectrum, which plots the relative intensity of the ions as a function of their m/z ratio.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a proposed fragmentation pathway for 2-Chloropyrimidine-5-carboxylic acid.

Caption: Workflow for Spectroscopic Analysis.

Caption: Proposed MS Fragmentation Pathway.

Solubility Profile of 2-Chloropyrimidine-5-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloropyrimidine-5-carboxylic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the qualitative solubility profile and presenting a standardized experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Core Concepts and Qualitative Solubility

2-Chloropyrimidine-5-carboxylic acid is a heterocyclic compound with both a polar carboxylic acid group and a moderately polar chloropyrimidine ring. This structure dictates its solubility behavior, favoring polar organic solvents over nonpolar ones. The compound's solubility is a critical parameter in its application as a building block in pharmaceutical and agrochemical synthesis, influencing reaction conditions, purification methods, and formulation development.

Based on available data, the solubility of 2-Chloropyrimidine-5-carboxylic acid can be qualitatively categorized as follows:

| Solvent Class | Examples | Qualitative Solubility | Reference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Enhanced Solubility | [1] |

| Dimethylformamide (DMF) | Enhanced Solubility | [1] | |

| Alcohols | Methanol, Ethanol | Moderate Solubility | [1] |

| Nonpolar Solvents | Hexane, Toluene | Sparingly Soluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized, yet detailed, protocol for determining the quantitative solubility of 2-Chloropyrimidine-5-carboxylic acid in a specific organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Materials:

-

2-Chloropyrimidine-5-carboxylic acid (solid)

-

Selected organic solvent (e.g., DMSO, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chloropyrimidine-5-carboxylic acid to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved 2-Chloropyrimidine-5-carboxylic acid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (preferred):

-

Prepare a series of standard solutions of 2-Chloropyrimidine-5-carboxylic acid of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as an average of multiple replicates at each temperature, including the standard deviation. The solubility should be expressed in clear units, such as mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2-Chloropyrimidine-5-carboxylic acid.

This guide provides a foundational understanding of the solubility of 2-Chloropyrimidine-5-carboxylic acid and a practical framework for its quantitative determination. Researchers are encouraged to adapt the provided protocol to their specific experimental conditions and analytical capabilities to obtain precise and reliable solubility data.

References

Crystal Structure of 2-Chloropyrimidine-5-carboxylic Acid: A Search for Definitive Data

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the crystal structure of 2-Chloropyrimidine-5-carboxylic acid will find that detailed, publicly available crystallographic data is currently elusive. Despite its role as a valuable building block in medicinal chemistry, a definitive single-crystal X-ray diffraction study outlining its precise three-dimensional structure, including unit cell parameters, space group, and specific atomic coordinates, does not appear to be present in leading crystallographic databases or the broader scientific literature.

While information regarding the general properties of 2-Chloropyrimidine-5-carboxylic acid and its derivatives is available, the specific quantitative data required for a comprehensive structural analysis is not. X-ray crystallographic studies have been reported for derivatives, suggesting that the pyrimidine-5-carboxylic acid moiety typically adopts a planar conformation, with the chlorine substituent at the 2-position influencing intermolecular packing through halogen bonding. However, the exact crystal packing and hydrogen bonding networks for the parent compound remain uncharacterized in the public domain.

To provide the in-depth technical guide requested, the following experimental data would be essential:

-

Crystallographic Information File (CIF): This standard file format for crystallographic data would contain all the necessary information about the crystal structure, including atomic coordinates, lattice parameters, and experimental details.

-

Published Research Article: A peer-reviewed scientific paper detailing the synthesis, crystallization, and X-ray diffraction analysis of 2-Chloropyrimidine-5-carboxylic acid would provide the experimental protocols and a thorough discussion of the structural features.

General Physicochemical and Safety Information

Despite the absence of a detailed crystal structure, a summary of the known physicochemical properties of 2-Chloropyrimidine-5-carboxylic acid is presented in Table 1. This information is compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₅H₃ClN₂O₂ |

| Molecular Weight | 158.54 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 374068-01-6 |

Hypothetical Experimental Workflow

In the absence of a specific experimental protocol for the crystal structure determination of 2-Chloropyrimidine-5-carboxylic acid, a general workflow for such an analysis is outlined below. This represents a typical approach that researchers would follow.

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the direct involvement of 2-Chloropyrimidine-5-carboxylic acid in defined signaling pathways. Its primary role appears to be that of a synthetic intermediate in the development of pharmacologically active molecules. The logical relationship is therefore one of chemical synthesis, as depicted in the hypothetical workflow for creating a derivative for drug discovery.

Caption: Synthetic utility of 2-Chloropyrimidine-5-carboxylic acid in drug discovery.

Theoretical and Computational Insights into 2-Chloropyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyrimidine-5-carboxylic acid is a pivotal building block in medicinal chemistry, notably in the synthesis of novel therapeutic agents.[1][2] Its structural and electronic properties are of significant interest for understanding its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 2-chloropyrimidine-5-carboxylic acid, alongside a summary of its key spectroscopic data. Detailed methodologies for computational analysis are presented to facilitate further research and application in drug design and development.

Molecular and Spectroscopic Properties

2-Chloropyrimidine-5-carboxylic acid (C₅H₃ClN₂O₂) is a solid, white to off-white crystalline powder with a molecular weight of 158.54 g/mol .[1] Its structure, featuring a chlorine atom and a carboxylic acid group on the pyrimidine (B1678525) ring, makes it a versatile intermediate for synthesizing a variety of derivatives.[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-chloropyrimidine-5-carboxylic acid, crucial for its characterization and for the validation of computational models.

Table 1: Infrared (IR) and Raman Spectroscopy

| Vibrational Mode | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | - |

| C-H Stretch (Aromatic) | ~3100 | ~3100 |

| C=O Stretch (Carboxylic Acid) | ~1700 (strong) | ~1700 |

| C=C and C=N Stretching (Ring) | 1600 - 1400 | 1600 - 1400 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

Data compiled from typical values for aromatic carboxylic acids and halogenated pyrimidines.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (Position 4) | 9.0 - 9.2 | Doublet |

| ¹H (Position 6) | 8.8 - 9.0 | Doublet |

| ¹³C (Carboxylic Acid) | 165 - 175 | Singlet |

| ¹³C (C2 - attached to Cl) | 158 - 162 | Singlet |

| ¹³C (C4, C6) | 155 - 160 | Singlet |

| ¹³C (C5) | 120 - 125 | Singlet |

Approximate chemical shifts based on related pyrimidine structures.[1]

Table 3: UV-Visible and Mass Spectrometry Data

| Technique | Parameter | Value |

| UV-Visible Spectroscopy | λmax | 250 - 280 nm |

| Mass Spectrometry (ESI+) | [M+H]⁺ | 158.99 m/z |

| Mass Spectrometry (ESI-) | [M-H]⁻ | 156.98 m/z |

| Mass Spectrometry (ESI+) | [M+Na]⁺ | 180.98 m/z |

Data sourced from spectral database information.[1]

Theoretical and Computational Studies: A Methodological Workflow

While specific comprehensive computational studies on 2-chloropyrimidine-5-carboxylic acid are not extensively published, a standard and robust workflow can be applied based on methodologies successfully used for similar pyrimidine derivatives. This workflow, from initial structure optimization to the prediction of molecular properties and interactions, is outlined below.

Experimental Protocols: Computational Methods

The following protocols are representative of the methods used in the theoretical and computational analysis of pyrimidine derivatives and are directly applicable to 2-chloropyrimidine-5-carboxylic acid.

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.

-

Software: Gaussian 09 or 16 is a commonly used software package for these calculations.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a flexible description of the electron distribution, including diffuse functions (++) for anionic species and polarization functions (d,p) for more accurate bonding descriptions.

-

Geometry Optimization: The molecular geometry of 2-chloropyrimidine-5-carboxylic acid is optimized to find the lowest energy conformation.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies). These calculated frequencies can be scaled and compared with experimental IR and Raman data.

-

Electronic Properties:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target.

-

Software: AutoDock Vina, Schrödinger Suite (Glide), or similar software packages are widely used.

-

Receptor Preparation: A protein target of interest is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of 2-chloropyrimidine-5-carboxylic acid is generated and energy-minimized.

-

Grid Generation: A grid box is defined around the active site of the receptor to define the search space for the docking algorithm.

-

Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the receptor's active site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis: The resulting binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and the predicted binding energy.

Applications in Drug Development

The theoretical and computational study of 2-chloropyrimidine-5-carboxylic acid and its derivatives is instrumental in modern drug discovery.

-

Rational Drug Design: Understanding the electronic properties and potential interaction sites of this molecule allows for the rational design of new derivatives with improved binding affinity and selectivity for specific biological targets.

-

Virtual Screening: Computational models of this scaffold can be used in virtual screening campaigns to identify promising lead compounds from large chemical libraries.

-

Pharmacokinetic Prediction: Computational methods can also be employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivatives, helping to prioritize compounds with favorable drug-like characteristics. For instance, 2-chloropyrimidine-5-carboxylic acid serves as an intermediate in the synthesis of TRPV4 antagonists for pain treatment.[1][2]

Conclusion

The integration of theoretical and computational chemistry provides a powerful framework for elucidating the physicochemical properties of 2-chloropyrimidine-5-carboxylic acid. While comprehensive experimental and computational studies on this specific molecule are still emerging, the methodologies outlined in this guide, based on established practices for related compounds, offer a robust approach for future research. Such studies are invaluable for accelerating the design and development of novel therapeutics that incorporate this versatile chemical scaffold.

References

The Ascendancy of Chloropyrimidine Carboxylic Acids: A Chronicle of Discovery and Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, synthetic history, and biomedical significance of chloropyrimidine carboxylic acids. This whitepaper provides an in-depth analysis of key synthetic methodologies, quantitative data, and the role of these compounds in modulating critical signaling pathways.

Chloropyrimidine carboxylic acids have emerged as a pivotal class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents. Their unique structural features, characterized by a chlorine-substituted pyrimidine (B1678525) ring appended with a carboxylic acid moiety, impart favorable physicochemical properties and versatile reactivity, making them attractive scaffolds for the design of novel bioactive molecules. This guide delves into the historical context of their discovery, chronicles the evolution of their synthetic methodologies, and explores their impact on modern drug development, with a particular focus on their role as kinase inhibitors.

A Glimpse into the Past: The Dawn of Pyrimidine Chemistry

The journey of chloropyrimidine carboxylic acids is intrinsically linked to the broader history of pyrimidine chemistry. The systematic exploration of pyrimidines commenced in 1884 with the work of Pinner, who successfully synthesized pyrimidine derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines. The parent pyrimidine ring was first isolated by Gabriel and Colman in 1900, who achieved its synthesis by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust. These foundational discoveries paved the way for the subsequent functionalization of the pyrimidine core, leading to the eventual synthesis and exploration of chloropyrimidine carboxylic acids as valuable synthetic intermediates.

The Art of Synthesis: Crafting Chloropyrimidine Carboxylic Acids

The synthetic routes to chloropyrimidine carboxylic acids are diverse, with methodologies continually evolving to enhance efficiency, yield, and substrate scope. Key strategies include the chlorination of hydroxypyrimidine precursors and the construction of the pyrimidine ring from acyclic precursors.

Key Synthetic Methodologies

A prevalent and robust method for the synthesis of chloropyrimidine carboxylic acids involves the direct chlorination of the corresponding hydroxypyrimidine carboxylic acids. Reagents such as phosphorus oxychloride (POCl₃) are commonly employed for this transformation. The reaction typically proceeds by heating the hydroxypyrimidine with an excess of the chlorinating agent, often in the presence of a base like N,N-dimethylaniline to neutralize the generated HCl.

Another versatile approach involves the construction of the chloropyrimidine ring system from acyclic precursors. This can be achieved through the condensation of a three-carbon component with an amidine, followed by subsequent chlorination. For instance, the reaction of a suitably substituted malonic acid derivative with an amidine can furnish a hydroxypyrimidine, which can then be chlorinated as described above.

More contemporary methods have focused on developing more efficient and environmentally benign procedures. Patented synthetic routes often describe multi-step sequences that allow for the introduction of diverse substituents on the pyrimidine ring, highlighting the ongoing innovation in this field.

Quantitative Data on Synthesis

The efficiency of synthetic methods for chloropyrimidine carboxylic acids can vary significantly depending on the chosen route, starting materials, and reaction conditions. The following tables summarize representative yields for the synthesis of key chloropyrimidine carboxylic acids.

| Compound | Synthetic Method | Starting Material | Reagents | Yield (%) | Reference |

| 2-Chloropyrimidine-5-carboxylic acid | Hydrolysis of ester | Methyl 2-chloropyrimidine-5-carboxylate | NaOH, H₂O | 63 | [Bioorg. Med. Chem., 2016, 24(4), 789-801] |

| 2-Chloropyrimidine-5-carboxylic acid | Grignard/Lithiation & Carboxylation | 2-Chloro-5-bromopyrimidine | n-BuLi, CO₂ | 26 | [J. Med. Chem., 2001, 44(21), 3369-3377] |

| 2-Chloropyrimidine-5-carboxylic acid | Two-step from 2-chloro-5-bromopyrimidine | 2-Chloro-5-bromopyrimidine | Active metal reagent, Boc₂O; then H⁺/H₂O | 91 | [CN109467536A] |

| 2-Chloropyrimidine-4-carboxamide | Amidation of acid chloride | 2-Chloropyrimidine-4-carbonyl chloride | NH₃, THF | 80 | [US5591853A] |

| Ethyl 2-chloropyrimidine-5-carboxylate | Chlorination of hydroxypyrimidine | Ethyl 2-hydroxypyrimidine-5-carboxylate | POCl₃, N,N-dimethylaniline | 30-52 | ChemicalBook |

Spectroscopic Characterization

The structural elucidation of chloropyrimidine carboxylic acids relies heavily on spectroscopic techniques. The following table provides typical spectroscopic data for a representative compound, 2-chloropyrimidine-4-carboxylic acid.

| Spectroscopic Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.9 (d), 8.1 (d), 7.25 (s), 6.2 (br. s) |

| Melting Point | 147.2 - 151.4 °C |

Experimental Protocols

Synthesis of 2-Chloropyrimidine-4-carboxamide from 2-Chloropyrimidine-4-carbonyl chloride

Materials:

-

2-Chloropyrimidine-4-carbonyl chloride

-

Tetrahydrofuran (B95107) (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Cool 20 mL of tetrahydrofuran to -6 °C.

-

Bubble ammonia gas through the cooled THF for 35 minutes.

-

Warm the reaction mixture to 10 °C.

-

Add 1.5 g (8.47 mmol) of 2-chloropyrimidine-4-carbonyl chloride to the reaction mixture.

-

Stir the reaction solution at room temperature for 45 minutes.

-

Concentrate the reaction solution using a rotary evaporator.

-

Pour the residue into 90 mL of saturated NaHCO₃ solution.

-

Extract the aqueous phase three times with 50 mL of ethyl acetate.

-

Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase using a rotary evaporator and dry the resulting solid under high vacuum to yield the product.[1]

Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

Materials:

-

Ethyl 2-hydroxypyrimidine-5-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice water

-

2 N Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure:

-

A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

Ice water (10 mL) is carefully added to the residue.

-

The mixture is then added to 2 N NaOH solution (90 mL) and extracted with EtOAc.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel (5% ethyl acetate in petroleum ether) to afford the desired product.

Chloropyrimidine Carboxylic Acids in Drug Discovery: Targeting Kinase Signaling Pathways

A significant application of chloropyrimidine carboxylic acids in drug development lies in their use as scaffolds for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrimidine core of these compounds can mimic the adenine (B156593) of ATP, the natural substrate for kinases, allowing them to bind to the ATP-binding site and inhibit enzyme activity.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[2][3][4][5] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Chloropyrimidine-based inhibitors have been developed to target the ATP-binding site of EGFR, thereby blocking its kinase activity and inhibiting downstream signaling.

Caption: EGFR signaling pathway and inhibition by chloropyrimidine carboxylic acid derivatives.

Mitogen- and Stress-Activated Kinase 1 (MSK1) Signaling Pathway

Mitogen- and Stress-activated Kinase 1 (MSK1) is a nuclear kinase that is activated by the ERK/MAPK and p38 MAPK signaling pathways in response to mitogens and cellular stress.[6][7] MSK1 plays a role in the regulation of gene expression through the phosphorylation of transcription factors and chromatin-modifying proteins.[8][9][10] The development of covalent inhibitors, including those based on a chloropyrimidine scaffold, has been a strategy to target MSK1 for therapeutic benefit in inflammatory diseases and cancer.[11]

Caption: MSK1 signaling pathway and covalent inhibition by chloropyrimidine derivatives.

Conclusion and Future Directions

The field of chloropyrimidine carboxylic acids has a rich history rooted in the fundamentals of heterocyclic chemistry and has blossomed into a critical area of research for drug discovery and development. The synthetic methodologies have matured to allow for the creation of a vast chemical space of derivatives, enabling the fine-tuning of their biological activity. Their proven success as kinase inhibitors, particularly in the context of cancer and inflammation, underscores their therapeutic potential. Future research will likely focus on the development of even more selective and potent inhibitors, the exploration of novel biological targets, and the application of green chemistry principles to their synthesis. The continued investigation of chloropyrimidine carboxylic acids promises to yield new and improved therapeutic agents for a range of human diseases.

References

- 1. 2-Chloropyrimidine-4-carboxylic acid CAS#: 149849-92-3 [m.chemicalbook.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages [frontiersin.org]

- 11. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Screening of Novel 2-Chloropyrimidine-5-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] The inherent biocompatibility of the pyrimidine nucleus, being a fundamental component of nucleic acids, makes it a privileged scaffold in drug discovery.[1] Among the vast library of pyrimidine-based compounds, derivatives of 2-chloropyrimidine-5-carboxylic acid have emerged as a promising class of molecules with significant potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The presence of a chlorine atom at the 2-position and a carboxylic acid group at the 5-position provides a versatile platform for synthetic modifications, allowing for the generation of diverse chemical libraries for biological screening.[2] This technical guide provides a comprehensive overview of the biological screening of novel 2-chloropyrimidine-5-carboxylic acid derivatives, including detailed experimental protocols, quantitative biological activity data, and visualization of relevant signaling pathways.

Synthesis of 2-Chloropyrimidine-5-Carboxylic Acid Derivatives

The synthesis of novel derivatives of 2-chloropyrimidine-5-carboxylic acid typically involves the modification of the carboxylic acid group to form amides, esters, or other functional groups, and/or the substitution of the chlorine atom at the 2-position via nucleophilic aromatic substitution. A general synthetic approach involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a variety of amines or alcohols to yield the corresponding amides or esters.

General Synthesis Workflow

Caption: General workflow for the synthesis of 2-chloropyrimidine-5-carboxylic acid derivatives.

Anticancer Activity

Derivatives of 2-chloropyrimidine-5-carboxylic acid have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][4] Key molecular targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[4]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various novel pyrimidine derivatives, expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth). While not all are direct derivatives of 2-chloropyrimidine-5-carboxylic acid, they represent structurally related compounds and provide a benchmark for the potential efficacy of this class of molecules.

Table 1: Anticancer Activity of Pyrimidine-based VEGFR-2 Inhibitors

| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | Reference |

| 7d | 13.17 | 18.21 | [1] |

| 9s | 9.19 | 11.94 | [1] |

| 13n | 11.23 | 14.56 | [1] |

| Pazopanib (Control) | 21.18 | 36.66 | [1] |

Table 2: Anticancer Activity of 2,4,5-Substituted Pyrimidine Derivatives

| Compound | BEL-7402 (Hepatocellular Carcinoma) IC50 (µM) | Reference |

| 7gc | <0.10 | [5] |

Table 3: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound | Colo 205 (Colon Cancer) IC50 (µM) | Reference |

| 4e | 1.66 | [6] |

| 4f | 1.83 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]

Materials:

-

Cancer cell lines (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.[4]

Caption: Inhibition of the VEGFR-2 signaling pathway by a novel derivative.

CDK1 Signaling Pathway in Cancer

CDK1 is a key regulator of the cell cycle, and its dysregulation is a common feature of cancer cells.[8] Inhibiting CDK1 can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the CDK1/Cyclin B complex and cell cycle progression.

Antimicrobial Activity

Novel derivatives of 2-chloropyrimidine-5-carboxylic acid have also shown promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[3]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of pyrimidine derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 4: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |

| Derivative A | 10-20 | >100 | 50 | [9] |

| Derivative B | 20 | 20 | >100 | [9] |

| Ciprofloxacin (Control) | <1 | <1 | NA | [9] |

| Fluconazole (Control) | NA | NA | <5 | [9] |

Note: Data presented is for representative pyrimidine derivatives and may not be specific to 2-chloropyrimidine-5-carboxylic acid derivatives.

Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10]

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the agar surface.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Experimental Workflow

Caption: Workflow for the agar well diffusion antimicrobial assay.

Conclusion

Novel derivatives of 2-chloropyrimidine-5-carboxylic acid represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated potential in anticancer and antimicrobial applications warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important class of molecules. Through systematic synthesis, comprehensive biological screening, and mechanistic studies, new and effective drugs based on the 2-chloropyrimidine-5-carboxylic acid core can be discovered and developed.

References

- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. journals.ekb.eg [journals.ekb.eg]

- 5. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of TRPV4 Antagonists from 2-Chloropyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potential Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists starting from 2-chloropyrimidine-5-carboxylic acid. While a direct synthesis of a marketed or clinical-phase TRPV4 antagonist from this specific starting material is not prominently documented in publicly available literature, this guide outlines a rational and feasible synthetic approach based on established pyrimidine (B1678525) chemistry and structure-activity relationships of known TRPV4 inhibitors.

Introduction to TRPV4 and its Antagonists

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective calcium-permeable cation channel involved in a variety of physiological processes, including osmosensation, thermosensation, and mechanosensation.[1] Dysregulation of TRPV4 has been implicated in several pathologies such as pulmonary edema, pain, and certain genetic disorders. Consequently, the development of potent and selective TRPV4 antagonists is a significant area of interest in drug discovery. Pyrimidine-based scaffolds are prevalent in medicinal chemistry and have been successfully employed in the development of various enzyme inhibitors and receptor antagonists.[2] This document focuses on the synthetic utility of 2-chloropyrimidine-5-carboxylic acid as a versatile starting material for generating libraries of potential TRPV4 antagonists.

Proposed Synthetic Strategy

The general strategy involves the functionalization of the 2-chloropyrimidine-5-carboxylic acid core at two key positions: the carboxylic acid group at the 5-position and the chloro group at the 2-position. The carboxylic acid can be readily converted to an amide, a common functional group in many bioactive molecules. The chlorine atom at the 2-position can be displaced by various nucleophiles, allowing for the introduction of diverse substituents to explore the chemical space and optimize for TRPV4 antagonism.

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow for TRPV4 antagonists.

Experimental Protocols

The following protocols are representative methods for the key transformations in the proposed synthetic scheme. Researchers should adapt and optimize these conditions based on the specific properties of their chosen reactants.

Protocol 1: Synthesis of 2-Chloro-N-(substituted)-pyrimidine-5-carboxamide (General Amide Formation)

This protocol describes the coupling of 2-chloropyrimidine-5-carboxylic acid with a primary or secondary amine to form the corresponding amide.

Materials:

-

2-Chloropyrimidine-5-carboxylic acid

-

Substituted amine (e.g., aniline, benzylamine)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 2-chloropyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x), followed by brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired 2-chloro-N-(substituted)-pyrimidine-5-carboxamide.

Protocol 2: Synthesis of 2-(Substituted amino)-N-(substituted)-pyrimidine-5-carboxamide (General Nucleophilic Aromatic Substitution)

This protocol outlines the displacement of the chlorine atom at the 2-position of the pyrimidine ring with a primary or secondary amine.

Materials:

-

2-Chloro-N-(substituted)-pyrimidine-5-carboxamide

-

Substituted amine (e.g., morpholine, piperidine)

-

Potassium carbonate (K₂CO₃) or DIPEA

-

Anhydrous Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 2-chloro-N-(substituted)-pyrimidine-5-carboxamide (1.0 eq) in anhydrous DMSO or 1,4-dioxane, add the substituted amine (1.5-2.0 eq) and a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

-

Heat the reaction mixture at 80-120 °C for 6-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with EtOAc (3 x).

-

Combine the organic layers, wash with brine (1 x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final 2-(substituted amino)-N-(substituted)-pyrimidine-5-carboxamide.

Data Presentation: Representative Biological Data

The following table presents hypothetical but plausible biological data for a series of synthesized compounds based on the general structure. This data is for illustrative purposes to demonstrate how results would be structured. Actual data would be obtained through in vitro assays, such as a fluorometric imaging plate reader (FLIPR) assay measuring calcium influx in cells expressing TRPV4.

| Compound ID | R¹ Substituent | R² Substituent | hTRPV4 IC₅₀ (nM) |

| CP-01 | Phenyl | Morpholinyl | 850 |

| CP-02 | 4-Fluorophenyl | Morpholinyl | 520 |

| CP-03 | Benzyl | Morpholinyl | 710 |

| CP-04 | Phenyl | Piperidinyl | 930 |

| CP-05 | 4-Fluorophenyl | Piperidinyl | 680 |

TRPV4 Signaling Pathway

Activation of the TRPV4 channel leads to an influx of Ca²⁺, which in turn triggers various downstream signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of TRPV4 antagonists.

Caption: Simplified TRPV4 signaling pathway.

Conclusion

The synthetic routes and protocols outlined in this document provide a solid foundation for the synthesis and exploration of novel TRPV4 antagonists derived from 2-chloropyrimidine-5-carboxylic acid. By systematically varying the substituents at the 2- and 5-positions of the pyrimidine core, researchers can generate a library of compounds for structure-activity relationship studies, ultimately leading to the identification of potent and selective TRPV4 inhibitors with therapeutic potential.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloropyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. Pyrimidine (B1678525) derivatives, in particular, are key building blocks in numerous therapeutic agents.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-chloropyrimidine-5-carboxylic acid with various arylboronic acids. The presence of the carboxylic acid functionality and the electron-deficient nature of the pyrimidine ring necessitate careful optimization of reaction conditions to achieve high yields and purity. These protocols are based on established methodologies for similar chloropyrimidines and offer a robust starting point for the synthesis of a diverse range of 2-arylpyrimidine-5-carboxylic acids, which are valuable intermediates in drug discovery.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and subsequent reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst. For 2-chloropyrimidine-5-carboxylic acid, the coupling occurs at the C2 position.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for the Suzuki-Miyaura coupling of 2-chloropyrimidine-5-carboxylic acid and its ester derivative with various arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of Ethyl 2-Chloropyrimidine-5-carboxylate with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | THF | 80 | 16 | 88 |

| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Acetonitrile/H₂O | 85 | 12 | 78 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 10 | 75 |

Table 2: Suzuki-Miyaura Coupling of 2-Chloropyrimidine-5-carboxylic acid with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 75 |

| 2 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / RuPhos (4) | CsF | THF | 80 | 18 | 81 |

| 3 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 120 | 6 | 68 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (3) / DavePhos (6) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 72 |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Ethyl 2-Chloropyrimidine-5-carboxylate

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

-

Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a dry Schlenk flask, add ethyl 2-chloropyrimidine-5-carboxylate, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyrimidine-5-carboxylic Acid

The presence of the free carboxylic acid may require the use of a stronger base or different solvent system.

Materials:

-

2-Chloropyrimidine-5-carboxylic acid (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane and Water, 5:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

In a dry reaction vessel, combine 2-chloropyrimidine-5-carboxylic acid, the arylboronic acid, and the base.

-

Seal the vessel, then evacuate and backfill with an inert gas (repeat three times).

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitor the reaction by LC-MS until the starting material is consumed (typically 12-18 hours).

-

After cooling to room temperature, acidify the reaction mixture with 1M HCl to pH ~3-4.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography or recrystallization.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Factors influencing the Suzuki-Miyaura coupling outcome.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloropyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a foundational structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of this heterocyclic core through cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery programs. 2-Chloropyrimidine-5-carboxylic acid is a valuable building block, offering a reactive handle for palladium-catalyzed cross-coupling at the 2-position and a carboxylic acid moiety at the 5-position for further derivatization or for its role in pharmacophore interactions.

However, the presence of the carboxylic acid group presents a significant challenge for standard palladium-catalyzed cross-coupling reactions. The acidic proton can react with the basic conditions typically employed, and the carboxylate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions such as decarboxylation.

A robust and widely applicable strategy to circumvent these issues is to protect the carboxylic acid as an ester, typically a methyl or ethyl ester. This protecting group is stable to the conditions of many palladium-catalyzed cross-coupling reactions and can be readily hydrolyzed under basic or acidic conditions post-coupling to reveal the desired carboxylic acid.

These application notes provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of the esterified form of 2-chloropyrimidine-5-carboxylic acid, followed by the deprotection step to yield the final 2-substituted pyrimidine-5-carboxylic acid products.

General Considerations for Cross-Coupling Reactions